molecular formula C14H30N2O3 B14396438 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane CAS No. 88328-28-3

8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No.: B14396438
CAS No.: 88328-28-3
M. Wt: 274.40 g/mol
InChI Key: XXFWDBRKDHCGRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethanolamine with diethylene glycol dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diaza-crown ethers with various functional groups.

Scientific Research Applications

8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.

    Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.

    Industry: Utilized in the development of sensors and catalysts due to its unique binding properties.

Mechanism of Action

The mechanism by which 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, sensing, and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,10-Trioxa-7,13-diazacyclopentadecane
  • 4,7,13-Trioxa-1,10-diazacyclopentadecane
  • 1,7,10-Trioxa-4,13-diazacyclopentadecane

Uniqueness

8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The presence of ethyl groups at positions 8 and 12 can enhance its lipophilicity and potentially improve its ability to interact with biological membranes, making it a promising candidate for drug delivery applications.

Properties

CAS No.

88328-28-3

Molecular Formula

C14H30N2O3

Molecular Weight

274.40 g/mol

IUPAC Name

8,12-diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C14H30N2O3/c1-3-13-11-19-12-14(4-2)16-6-8-18-10-9-17-7-5-15-13/h13-16H,3-12H2,1-2H3

InChI Key

XXFWDBRKDHCGRU-UHFFFAOYSA-N

Canonical SMILES

CCC1COCC(NCCOCCOCCN1)CC

Origin of Product

United States

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